1-Cyclopropyl-1H-pyrazole-5-carboxylic acid
Description
Chemical Classification and Nomenclature
This compound belongs to the class of heterocyclic compounds known as pyrazoles, which are characterized by their five-membered aromatic ring structure containing two adjacent nitrogen atoms. The systematic nomenclature of this compound reflects its structural components: the "1-cyclopropyl" designation indicates the presence of a cyclopropyl group attached to the nitrogen atom at position 1 of the pyrazole ring, while the "5-carboxylic acid" portion identifies the carboxylic acid functional group located at position 5 of the heterocyclic framework. The molecular formula C₇H₈N₂O₂ encompasses a molecular weight of 152.15 grams per mole, with the Chemical Abstracts Service registry number 1393532-43-8 providing unique identification for this specific compound.
The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System string C1CC1N2C(=CC=N2)C(=O)O and the International Chemical Identifier InChI=1S/C7H8N2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11). These standardized representations facilitate precise communication of the molecular structure across different chemical databases and research platforms. The compound exhibits the characteristic features of pyrazole derivatives while incorporating the unique steric and electronic properties imparted by the cyclopropyl substituent and carboxylic acid functionality.
Table 1: Fundamental Chemical Properties of this compound
Historical Context in Pyrazole Chemistry
The development of this compound must be understood within the broader historical framework of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" and made the seminal discovery of the antipyretic action of pyrazole derivatives in humans, particularly through his accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to create quinoline derivatives with therapeutic properties. This breakthrough established pyrazoles as an important class of biologically active compounds and initiated sustained research interest in this heterocyclic system.
The historical significance of pyrazole chemistry was further enhanced by Hans von Pechmann's classical synthesis method developed in 1898, which involved the reaction of acetylene with diazomethane to produce pyrazole. Subsequent developments in the field included the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959 by Japanese researchers Kosuge and Okeda. This finding challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for investigating the biological roles of these heterocyclic compounds.
The evolution of pyrazole chemistry has been marked by continuous methodological advances in synthetic approaches, with contemporary research focusing on developing efficient protocols for accessing complex pyrazole derivatives with precise regioselectivity. The synthesis of specialized compounds like this compound represents the culmination of decades of research into controlling substitution patterns and functional group incorporation within the pyrazole framework. Modern synthetic strategies have overcome many of the selectivity challenges that historically limited the preparation of complex pyrazole derivatives, enabling the exploration of compounds with sophisticated structural features.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research, primarily due to the unique combination of structural elements that define its molecular architecture. The compound exemplifies the intersection of several important themes in modern organic chemistry, including the incorporation of strained ring systems (cyclopropyl groups), the development of nitrogen-containing heterocycles with therapeutic potential, and the strategic placement of functional groups to modulate biological activity. Research into this compound and related derivatives has contributed significantly to understanding structure-activity relationships within pyrazole-based pharmaceuticals and agrochemicals.
The significance of pyrazole derivatives in medicinal chemistry research cannot be overstated, as these compounds have demonstrated remarkable versatility in exhibiting diverse biological activities including antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, and antioxidant properties. The pyrazole ring system has been identified as a privileged scaffold in medicinal chemistry, meaning it can bind to multiple unrelated biological targets with high affinity, making it an attractive starting point for drug discovery programs. The presence of the cyclopropyl group in this compound adds an additional layer of structural complexity that may enhance selectivity for specific biological targets.
Contemporary research has highlighted the role of pyrazole derivatives as kinase inhibitors, with numerous compounds in this class demonstrating significant activity against various protein kinases involved in cancer progression and inflammatory diseases. The carboxylic acid functionality in this compound provides opportunities for further chemical modification through standard organic transformations, including esterification, amidation, and reduction reactions. These synthetic possibilities enable the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening programs.
Table 2: Research Applications of Pyrazole Derivatives in Heterocyclic Chemistry
Properties
IUPAC Name |
2-cyclopropylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWMPGXOJKBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393532-43-8 | |
| Record name | 1-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target.
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to pyrazole derivatives, can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a broad spectrum of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrazole and indole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
1-Cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by its unique pyrazole structure, which is known for its versatility in medicinal chemistry. The compound serves as a precursor for various derivatives with enhanced biological activities. Its structural uniqueness, particularly the cyclopropyl group, influences its reactivity and interactions with biological targets .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. Key mechanisms include:
- Receptor Binding : The compound has been shown to bind with high affinity to various receptors, influencing cellular signaling pathways .
- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
- Influence on Biochemical Pathways : Similar to other pyrazole derivatives, it may modulate pathways related to inflammation, cancer progression, and microbial resistance .
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have indicated that this compound possesses significant antimicrobial properties. For instance:
| Study | Microorganism | Result |
|---|---|---|
| Argade et al. | E. coli, S. aureus | Effective against multiple strains, showing good inhibition rates |
| Chovatia et al. | Mycobacterium tuberculosis | High inhibition at low concentrations compared to standard drugs |
These findings suggest that the compound can be developed into effective antimicrobial agents .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. It appears to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, similar to other pyrazole derivatives .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-431 (skin cancer) | < 10 | MDPI Study |
| Jurkat (T-cell leukemia) | < 15 | MDPI Study |
The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance cytotoxicity against specific cancer types .
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized a series of pyrazole derivatives, including this compound. These derivatives were evaluated for their antimicrobial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by the compound. Researchers found that treatment with this compound resulted in significant modulation of inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- CAS Number : 401629-04-7
The compound features a pyrazole ring with a cyclopropyl group and a carboxylic acid functional group, which contributes to its reactivity and potential applications in various chemical syntheses.
Scientific Research Applications
-
Organic Synthesis
- This compound is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. It is particularly noted for its role in synthesizing pyrazole derivatives, which are important in medicinal chemistry .
-
Pharmaceutical Development
- The compound has been explored for its potential as a pharmaceutical agent. Pyrazole derivatives have shown promise in treating various conditions, including inflammation and cancer. Research indicates that compounds similar to this compound exhibit biological activities that could be harnessed for drug development .
- Agricultural Chemistry
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of various pyrazole derivatives from this compound through different substitution reactions. These derivatives were evaluated for their biological activities, showing significant anti-inflammatory effects in vitro.
Case Study 2: Insecticidal Properties
Research published on the use of pyrazole derivatives indicated that certain compounds derived from this compound exhibited strong insecticidal properties against common agricultural pests. The study emphasized the potential of these compounds as environmentally friendly alternatives to traditional pesticides .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
3-Cyclopropyl-1H-pyrazole-5-carboxylic Acid (CAS: 401629-04-7)
- Structural Difference : The cyclopropyl group is located at the C3 position instead of N1.
- The N1-substituted cyclopropyl group in the target compound may offer better steric protection of the pyrazole ring .
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid (CAS: 1497772-92-5)
- Structural Difference : A cyclopropylmethyl group replaces the cyclopropyl substituent at N1.
- Impact : The extended alkyl chain increases hydrophobicity and molecular weight (166.18 g/mol vs. 152.15 g/mol), which may reduce aqueous solubility. Safety data indicate hazards such as skin/eye irritation (H315, H319) .
Substituent Type and Functional Group Variations
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Structural Difference : A phenyl group at N1 and an isopropyl group at C5, with the carboxylic acid at C4.
- Impact : The bulky phenyl and isopropyl groups reduce solubility in polar solvents. The carboxylic acid at C4 (vs. C5) may influence intermolecular interactions in crystal packing .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Cycloalkyl Ring Size Variations
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 1392516-19-6)
- Structural Difference : A cyclopentyl group (5-membered ring) replaces the cyclopropyl group.
- Solubility in non-polar solvents is improved .
3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 957500-07-1)
Comparative Data Table
Preparation Methods
Synthesis of 1-Hydroxycyclopropanecarboxylic Acid and Esters
A patented method (CN110862311A) describes an efficient two-step synthesis of 1-hydroxycyclopropanecarboxylic acid starting from 1-aminocyclopropyl methyl formate:
- Step 1: The amino ester is reacted in an aqueous sulfuric acid solution with sodium nitrite at low temperature (0–5 °C), followed by dropwise addition into a refluxing sulfuric acid solution. This reaction forms 1-hydroxycyclopropyl methyl formate.
- Step 2: The methyl ester protecting group is removed by treatment with a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a tetrahydrofuran/water mixture at 20–40 °C to yield 1-hydroxycyclopropanecarboxylic acid.
This method offers mild reaction conditions, high yield (60–70%), and scalability with simple post-reaction workup involving extraction and concentration, avoiding harsh reagents like metallic sodium or bromine used in older methods. The process is summarized in Table 1.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Aminocyclopropyl methyl formate, H2SO4, NaNO2, 0–5 °C, reflux H2SO4 | Formation of 1-hydroxycyclopropyl methyl formate | 74.8 | Controlled addition minimizes ring opening |
| 2 | Base (LiOH, NaOH, or KOH), THF/H2O, 20–40 °C | Deprotection to 1-hydroxycyclopropanecarboxylic acid | 60–70 | Mild base avoids cyclopropane ring cleavage |
Table 1: Two-step synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl methyl formate (adapted from CN110862311A)
Formulation and Purification Considerations
After synthesis, the compound requires purification and formulation for biological or industrial applications. Preparation of stock solutions for in vivo studies involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, or corn oil, ensuring clear solutions through stepwise solvent addition and physical methods like vortexing or ultrasound to aid dissolution.
A typical stock solution preparation table for related compounds (e.g., 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid) is as follows:
| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 6.5725 | 1.3145 | 0.6572 |
| 5 | 32.8623 | 6.5725 | 3.2862 |
| 10 | 65.7246 | 13.1449 | 6.5725 |
Table 2: Stock solution preparation volumes for 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid (similar preparation expected for 5-carboxylic acid isomer)
Q & A
Q. What are the standard synthetic routes for 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as pyrazole derivatives with cyclopropane-containing reagents. For example, cyclopropyl groups can be introduced via nucleophilic substitution using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . A comparative study of substituent effects showed that electron-withdrawing groups (e.g., Cl at the 4-position) enhance cyclopropane ring stability during synthesis . Key optimization factors include:
- Temperature : Higher temperatures (>100°C) may lead to decomposition.
- Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Purification : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct peaks for cyclopropyl protons (δ 1.0–1.5 ppm) and carboxylic acid protons (broad δ 10–12 ppm). The pyrazole ring protons appear as doublets (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .
- Mass Spectrometry : Molecular ion peaks at m/z 166.18 (C₈H₁₀N₂O₂) with fragmentation patterns indicating cyclopropane ring cleavage .
Q. How is the compound screened for preliminary biological activity?
- Enzyme Inhibition Assays : Tested against kinases (e.g., COX-2) using fluorometric methods (IC₅₀ values reported in µM ranges) .
- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus; MIC values correlate with substituent electronegativity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show dose-dependent activity, with EC₅₀ values optimized by nitro or methyl groups at the 4-position .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution; cyclopropyl groups exhibit significant ring strain (angle deviations >10°) .
- Molecular Docking : AutoDock Vina predicts binding to COX-2 (PDB: 5KIR) with a docking score of −8.2 kcal/mol, driven by hydrogen bonds between the carboxylic acid and Arg120 .
- MD Simulations : NAMD simulations (100 ns) reveal stable binding conformations in aqueous PBS buffer, with RMSD < 2.0 Å .
Q. How do substituent variations at the 3- and 4-positions affect biological activity?
A comparative study of derivatives showed:
Q. How can conflicting data on cyclopropane ring stability under acidic conditions be resolved?
Contradictory reports arise from varying experimental setups:
- Instability : Observed in 1M HCl at 60°C (ring opening to form allylic intermediates) .
- Stability : Maintained in pH 4–6 buffers (e.g., acetate buffer, 25°C) .
Resolution : Use pH-controlled conditions (pH > 5) and avoid prolonged heating. Stability is confirmed via ¹H NMR monitoring over 24 hours .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
